Cas no 2196445-10-8 (N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide)

N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a specialized organic compound featuring a tetrahydrobenzothiazole core with a prop-2-enamide substituent. Its structure combines a rigid, saturated heterocyclic framework with a reactive acrylamide moiety, making it a valuable intermediate in synthetic chemistry. The 4,4-dimethyl substitution enhances steric stability, while the benzothiazole scaffold offers potential for further functionalization. This compound is particularly useful in medicinal chemistry and materials science, where its hybrid structure can be leveraged for the development of bioactive molecules or polymerizable precursors. Its well-defined reactivity profile and synthetic versatility make it a practical choice for targeted applications in research and industrial settings.
N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide structure
2196445-10-8 structure
商品名:N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
CAS番号:2196445-10-8
MF:C12H16N2OS
メガワット:236.333241462708
CID:6333911
PubChem ID:132317614

N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
    • EN300-26607882
    • 2196445-10-8
    • AKOS034007550
    • インチ: 1S/C12H16N2OS/c1-4-9(15)13-11-14-10-8(16-11)6-5-7-12(10,2)3/h4H,1,5-7H2,2-3H3,(H,13,14,15)
    • InChIKey: PRTXQXFRYQHFBG-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C=C)=O)=NC2=C1CCCC2(C)C

計算された属性

  • せいみつぶんしりょう: 236.09833431g/mol
  • どういたいしつりょう: 236.09833431g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 70.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26607882-0.05g
N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
2196445-10-8 95.0%
0.05g
$246.0 2025-03-20

N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide 関連文献

N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamideに関する追加情報

N-(4,4-Dimethyl-4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Yl)Prop-2-Enamide: A Comprehensive Overview

The compound N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide, with CAS No 2196445-10-8, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities and applications in drug discovery.

Recent studies have highlighted the potential of benzothiazole derivatives as promising candidates for the development of novel therapeutic agents. The structure of this compound features a benzothiazole ring system with a tetrahydro substitution pattern and a propenamide group attached at the 2-position of the benzothiazole ring. This unique structural arrangement contributes to its intriguing chemical properties and biological activity.

The synthesis of N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide involves a multi-step process that combines principles from both organic synthesis and medicinal chemistry. Researchers have employed various strategies to optimize the synthesis pathway, ensuring high yields and purity of the final product. These advancements have made it possible to scale up production for preclinical studies.

One of the most exciting developments in recent years is the exploration of this compound's biological activity. Studies have demonstrated that it exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for treating conditions such as neurodegenerative diseases and cardiovascular disorders. Additionally, its ability to modulate key cellular pathways has opened new avenues for its application in cancer therapy.

In terms of pharmacokinetics, this compound has shown favorable absorption and bioavailability profiles in preclinical models. Its ability to penetrate various biological barriers suggests that it could be an effective drug candidate with minimal systemic toxicity. Ongoing research is focused on further optimizing its pharmacokinetic properties to enhance its therapeutic potential.

The structural versatility of benzothiazole derivatives has also inspired researchers to explore their use in other areas such as agrochemicals and materials science. For instance, modifications to the propenamide group have led to compounds with enhanced stability and efficacy in agricultural applications.

In conclusion, N-(4,4-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-Yl)Propenamide represents a significant advancement in the field of organic chemistry and drug discovery. With its unique structure and promising biological activity profile combined with cutting-edge research findings from recent studies ensure that this compound will continue to play a pivotal role in advancing modern medicine.

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